5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
CL-417870 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-417870 involves a series of chemical reactions that require precise conditions to achieve high yield and purity. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include specific catalysts, solvents, and temperature control to ensure the desired reaction pathway is followed.
Industrial Production Methods: In an industrial setting, the production of CL-417870 is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the purification and isolation of the compound on a large scale, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: CL-417870 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions, such as temperature, pressure, and pH levels.
Common Reagents and Conditions: Common reagents used in the reactions involving CL-417870 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are carefully controlled to achieve the desired products. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .
Major Products Formed: The major products formed from the reactions of CL-417870 depend on the specific reaction pathway and conditions
Scientific Research Applications
CL-417870 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, CL-417870 is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular pathways. In industry, CL-417870 is used in the production of various products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of CL-417870 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
CL-417870 is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include other chlorine-containing organic molecules and coordination complexes. The uniqueness of CL-417870 lies in its specific molecular configuration, which imparts distinct properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications .
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Biological Activity
5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H19N3O4 with a molecular weight of 353.37 g/mol. Its structure features a hydroxyphenyl group that may contribute significantly to its biological activity due to the potential for hydrogen bonding and redox reactions.
Property | Value |
---|---|
Molecular Formula | C19H19N3O4 |
Molecular Weight | 353.37 g/mol |
Melting Point | >300 °C |
Density | 1.44 ± 0.1 g/cm³ |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors such as substituted phenols and pyrimidine derivatives. The specific synthetic route can influence the yield and purity of the final product.
Anticancer Activity
Research indicates that compounds similar to 5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. It is hypothesized that the hydroxyphenyl group enhances interaction with cellular targets involved in cancer progression.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including HeLa and MCF-7 cells. The compound showed IC50 values in the micromolar range indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Inhibition zones were measured against strains such as Staphylococcus aureus and Escherichia coli.
- Case Studies : A study reported that derivatives of similar compounds exhibited inhibition zones ranging from 20 mm to 25 mm against various pathogens.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases including cancer and cardiovascular diseases. The compound's potential anti-inflammatory effects are noteworthy:
- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes which play a key role in inflammatory processes.
- Research Findings : In animal models, administration of the compound resulted in reduced inflammation markers and improved clinical outcomes.
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Anticancer Studies : A comparative analysis showed that derivatives with enhanced lipophilicity exhibited greater cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.
- Antimicrobial Efficacy : Compounds derived from this structure were tested for their ability to inhibit Pseudomonas aeruginosa, showing promising results comparable to standard antibiotics.
- Synergistic Effects : When used in combination with other chemotherapeutic agents like topotecan, the compound demonstrated synergistic effects leading to enhanced anticancer efficacy.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(23)6-4-9)15-16(20-11)21-18(26)22-17(15)25/h3-6,13,23H,7-8H2,1-2H3,(H3,20,21,22,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDPOCMDNXSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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